molecular formula C21H32O3 B1203183 11alpha-Hydroxy-5beta-pregnane-3,20-dione CAS No. 565-93-5

11alpha-Hydroxy-5beta-pregnane-3,20-dione

Cat. No. B1203183
CAS RN: 565-93-5
M. Wt: 332.5 g/mol
InChI Key: XHCCPSKYYJBSAA-JMQWGRHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha-Hydroxy-5beta-pregnane-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Subheading Erythropoiesis and Steroid Metabolites

Research has explored various steroid metabolites, including 5beta-pregnane-3,20-dione, for their ability to stimulate erythropoiesis. A study conducted using polycythemic mice found that 5beta-pregnane-3,20-dione and related steroids did not show significant erythropoietic activity under the test conditions, contrasting with steroids like testosterone and 5alpha-dihydrotestosterone which did increase radioactive iron incorporation in red cells (Fisher et al., 1977).

Metabolism and Stereospecificity

Subheading Metabolic Pathways and Stereogenic Centers

The metabolism of steroids, including 5beta-pregnane derivatives, has been a subject of detailed studies. For instance, research has shown that plant cell suspension cultures can convert progesterone into various metabolites, indicating a stereospecific reduction of keto groups and introduction of hydroxyl groups at specific positions. This includes the transformation into delta4-pregnene-6beta,11alpha-diol-3,20-dione among others, showcasing the metabolic versatility of plant cell systems with steroids (Yagen et al., 1978).

Steroid Characterization

Subheading Structural Characterization and Hormonal Markers

In neonates with 21-hydroxylase deficiency, a condition impacting steroid metabolism, the characterization of specific markers is critical for early diagnosis. Studies have identified markers like 3beta,16alpha,17alpha-trihydroxy-5alpha-pregnane-7,20-dione, providing valuable insights into the steroid profiles of affected newborns. This underlines the importance of such compounds in diagnosing and understanding metabolic disorders (Christakoudi et al., 2010).

Neuroactive Steroids

Subheading Neuroactive Steroids and Serotonergic Neurons

Neuroactive steroids like 5beta-pregnane-3,20-dione (5beta-DHP) have been studied for their potential effects on serotonergic neurons and mood disorders. Research indicates that certain neurosteroids can significantly increase the firing activity of 5-HT neurons, hinting at their potential antidepressant effects and importance in understanding affective disorders, especially in females (Robichaud & Debonnel, 2004).

properties

CAS RN

565-93-5

Product Name

11alpha-Hydroxy-5beta-pregnane-3,20-dione

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5R,8S,9S,10S,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20+,21-/m1/s1

InChI Key

XHCCPSKYYJBSAA-JMQWGRHHSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha-Hydroxy-5beta-pregnane-3,20-dione
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11alpha-Hydroxy-5beta-pregnane-3,20-dione
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11alpha-Hydroxy-5beta-pregnane-3,20-dione
Reactant of Route 4
11alpha-Hydroxy-5beta-pregnane-3,20-dione
Reactant of Route 5
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Reactant of Route 6
11alpha-Hydroxy-5beta-pregnane-3,20-dione

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